

# Application Notes and Protocols: 4-(4-Bromophenethyl)morpholine NMR Spectroscopy and Synthesis

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## Compound of Interest

Compound Name: 4-(4-Bromophenethyl)morpholine

Cat. No.: B1280873

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## Introduction

**4-(4-Bromophenethyl)morpholine** is a morpholine derivative with potential applications in medicinal chemistry and drug development. The morpholine moiety is a privileged scaffold in many bioactive compounds, contributing to desirable pharmacokinetic and pharmacodynamic properties. The presence of a bromophenethyl group suggests possibilities for further functionalization and exploration of its structure-activity relationship (SAR). This document provides an overview of the expected Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of **4-(4-Bromophenethyl)morpholine**, a general protocol for its synthesis, and a standardized method for NMR sample preparation and analysis.

While specific experimental data for **4-(4-Bromophenethyl)morpholine** is not readily available in the public domain, this document leverages data from the closely related analog, 4-(4-Bromophenyl)morpholine, and established principles of organic chemistry and spectroscopy to provide a predictive and practical guide for researchers.

## Predicted NMR Spectroscopy Data

The structural similarity between **4-(4-Bromophenethyl)morpholine** and 4-(4-Bromophenyl)morpholine allows for the prediction of its NMR spectral features. The key

difference is the ethyl linker between the phenyl ring and the morpholine nitrogen in the target compound. This will introduce characteristic signals in both the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra.

## Predicted $^1\text{H}$ NMR Data

The  $^1\text{H}$  NMR spectrum is expected to show distinct signals for the protons of the bromophenyl ring, the ethyl linker, and the morpholine ring.

Table 1: Predicted  $^1\text{H}$  NMR Chemical Shifts ( $\delta$ ) and Multiplicities for **4-(4-Bromophenethyl)morpholine**.

Protons	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration
Aromatic (Ha)	~ 7.45	d, $J \approx 8.4$ Hz	2H
Aromatic (Hb)	~ 7.10	d, $J \approx 8.4$ Hz	2H
Morpholine (-OCH <sub>2</sub> )	~ 3.70	t, $J \approx 4.8$ Hz	4H
Ethyl (-CH <sub>2</sub> -Ar)	~ 2.75	t, $J \approx 7.6$ Hz	2H
Ethyl (-CH <sub>2</sub> -N)	~ 2.55	t, $J \approx 7.6$ Hz	2H
Morpholine (-NCH <sub>2</sub> )	~ 2.45	t, $J \approx 4.8$ Hz	4H

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual values may vary depending on the solvent and experimental conditions.

## Predicted $^{13}\text{C}$ NMR Data

The  $^{13}\text{C}$  NMR spectrum will provide information on the carbon framework of the molecule.

Table 2: Predicted  $^{13}\text{C}$  NMR Chemical Shifts ( $\delta$ ) for **4-(4-Bromophenethyl)morpholine**.

Carbon	Predicted Chemical Shift ( $\delta$ , ppm)
Aromatic (C-Br)	~ 120
Aromatic (CH)	~ 131.5, 130.5
Aromatic (C-CH <sub>2</sub> )	~ 139
Morpholine (-OCH <sub>2</sub> )	~ 67.0
Ethyl (-CH <sub>2</sub> -N)	~ 60.5
Morpholine (-NCH <sub>2</sub> )	~ 53.5
Ethyl (-CH <sub>2</sub> -Ar)	~ 33.0

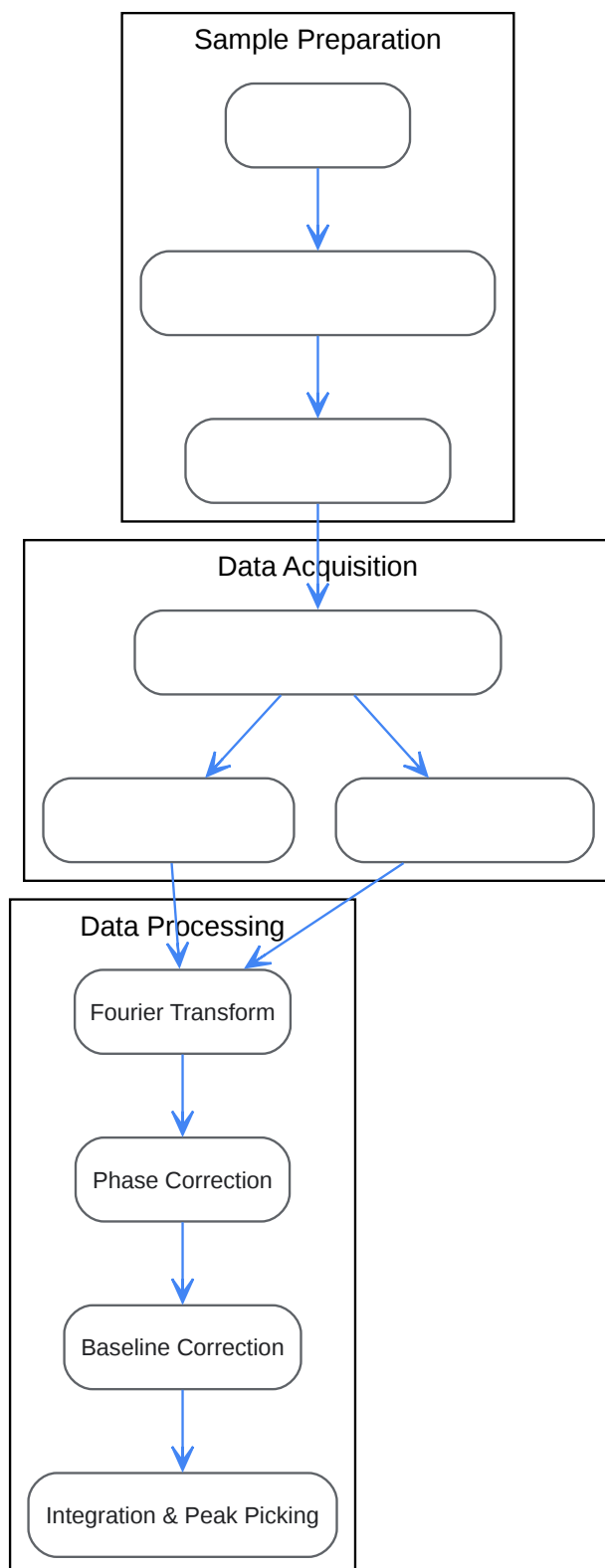
Note: These are estimated chemical shifts and are subject to experimental variation.

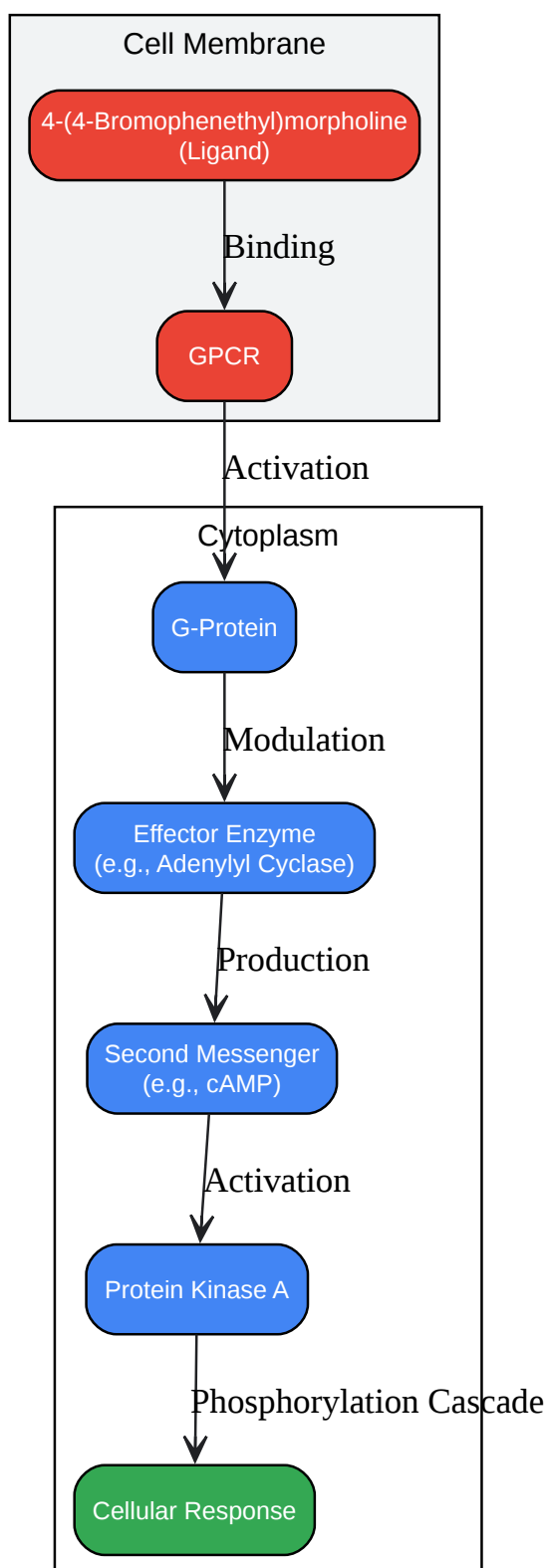
## Experimental Protocols

### Synthesis of 4-(4-Bromophenethyl)morpholine

A plausible and common method for the synthesis of **4-(4-Bromophenethyl)morpholine** is the N-alkylation of morpholine with a suitable 4-bromophenethyl halide.

Reaction Scheme:





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